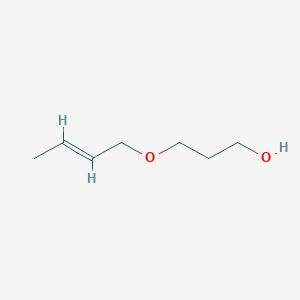

3-(But-2-en-1-yloxy)propan-1-ol

Description

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

3-[(E)-but-2-enoxy]propan-1-ol |

InChI |

InChI=1S/C7H14O2/c1-2-3-6-9-7-4-5-8/h2-3,8H,4-7H2,1H3/b3-2+ |

InChI Key |

XAQCTESBEZQLDC-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/COCCCO |

Canonical SMILES |

CC=CCOCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-2-en-1-yloxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of allyl alcohol with but-2-en-1-ol in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(But-2-en-1-yloxy)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to yield the corresponding alkane.

Substitution: The allyl ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of but-2-enal or but-2-enoic acid.

Reduction: Formation of butane.

Substitution: Formation of various substituted ethers or amines.

Scientific Research Applications

3-(But-2-en-1-yloxy)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(But-2-en-1-yloxy)propan-1-ol involves its interaction with specific molecular targets. The primary alcohol group can form hydrogen bonds with various biomolecules, while the allyl ether group can participate in electrophilic or nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

OX03050 [(E)-3-(4-Styrylphenoxy)propan-1-ol]

- Structure: Aromatic styrylphenoxy group attached to propan-1-ol.

- Activity : Inhibits squalene synthase (EC₅₀ = 526 nM) and enhances LDL receptor expression synergistically with statins .

- Advantage : Improved pharmacokinetic profile compared to its dimethylamine analog (OX03771) .

- Key Difference : The aromatic styryl group in OX03050 contrasts with the aliphatic butenyl ether in 3-(But-2-en-1-yloxy)propan-1-ol, likely influencing solubility and target specificity.

N1-PrOH-TBBi [3-(4,5,6,7-Tetrabromo-1H-1,3-benzodiazol-1-yl)propan-1-ol]

- Structure : Tetrabrominated benzodiazolyl group attached to propan-1-ol.

- Activity : Dual inhibitor of protein kinases CK2 and PIM-1, with halogenated aromatic rings critical for binding .

- Key Difference: The brominated heterocycle in N1-PrOH-TBBi enhances kinase affinity, whereas the alkenyl ether in this compound may confer flexibility for interactions with non-polar targets.

3-[5-(Trifluoromethyl)-1H-Benzimidazol-2-yl]propan-1-ol

- Structure : Benzimidazolyl group with a trifluoromethyl substituent.

- Key Difference : The trifluoromethyl group increases electronegativity and metabolic stability compared to the alkenyl ether in the target compound.

3-(2-(Trifluoromethoxy)phenyl)propan-1-ol

- Structure : Trifluoromethoxyphenyl group attached to propan-1-ol.

- Properties : CAS 1057671-46-1; discontinued commercial availability suggests niche applications or synthesis challenges .

Data Table: Comparative Analysis of Propan-1-ol Derivatives

Research Findings and Structure-Activity Relationships (SAR)

- Halogenation and Aromaticity : Brominated or fluorinated aromatic groups (e.g., in N1-PrOH-TBBi) enhance kinase inhibition by promoting hydrophobic and halogen bonding interactions .

- Ether Linkages : Aliphatic ethers (e.g., butenyloxy) may improve membrane permeability compared to bulky aromatic substituents, as seen in OX03050 .

- Polar vs. Non-Polar Substituents: Trifluoromethyl or trifluoromethoxy groups () increase metabolic stability, whereas alkenyl ethers offer synthetic versatility for derivatization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.